

The Strategic Deployment of 4-Aminotetrahydropyran Hydrochloride in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Aminotetrahydropyran hydrochloride

Cat. No.: B1439221

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Introduction: Beyond a Simple Building Block

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Saturated heterocyclic scaffolds have emerged as indispensable tools for medicinal chemists, offering a pathway to escape the "flatland" of aromatic rings and explore three-dimensional chemical space. Among these, the tetrahydropyran (THP) moiety has garnered significant attention.^[1] When functionalized with a reactive handle, such as an amine, it becomes a versatile building block for constructing complex molecular architectures. **4-Aminotetrahydropyran hydrochloride** (CAS: 33024-60-1) is one such key intermediate, providing a robust platform for introducing the favorable properties of the THP ring into drug candidates.^{[2][3]}

The tetrahydropyran ring is often employed as a bioisostere for a cyclohexane ring but with distinct advantages. The introduction of an oxygen atom into the six-membered ring reduces lipophilicity and can serve as a hydrogen bond acceptor, potentially forging new, beneficial interactions with biological targets. This strategic substitution can lead to marked improvements in a compound's absorption, distribution, metabolism, and excretion (ADME) profile, including enhanced aqueous solubility and metabolic stability. This guide serves to provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of **4-aminotetrahydropyran hydrochloride**, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Physicochemical Properties and Handling

4-Aminotetrahydropyran hydrochloride is typically supplied as a white to off-white crystalline solid.[2] Its hydrochloride salt form confers greater water solubility compared to the free base, which is advantageous for many synthetic and biological applications.[2][4]

Property	Value	Source
CAS Number	33024-60-1	[2]
Molecular Formula	C ₅ H ₁₂ CINO	[2]
Molecular Weight	137.61 g/mol	[2]
Appearance	White to off-white crystalline solid	[2]
Predicted pKa (Amine)	9.63 ± 0.20	[1]
Solubility	Soluble in water	[2][4]

Note on Handling: As a hydrochloride salt of a primary amine, it is crucial to liberate the free amine *in situ* before its use in many reactions, such as N-acylations and reductive aminations. This is typically achieved by the addition of a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate. The choice of base will depend on the specific reaction conditions and the tolerance of other functional groups in the molecule.

Applications in Drug Discovery: Case Studies

The utility of the 4-aminotetrahydropyran scaffold is best illustrated through its incorporation into successful drug candidates. The moiety is often introduced to enhance potency, selectivity, and pharmacokinetic properties.

Case Study 1: Gilteritinib (Xospata®)

Gilteritinib is an FDA-approved AXL receptor tyrosine kinase inhibitor used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. The synthesis of Gilteritinib involves a key nucleophilic substitution reaction where 4-

aminotetrahydropyran is coupled with a chloropyrazine intermediate. The inclusion of the amino-THP substituent was a critical step in optimizing the drug's profile.

Case Study 2: AZD0156

AZD0156 is a potent and selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, which is being investigated as a potential cancer therapeutic to potentiate the efficacy of DNA-damaging agents like olaparib.^[5] The synthesis of AZD0156 features the 4-aminotetrahydropyran moiety, which was strategically incorporated to achieve a superior profile with a low predicted clinical dose.^[6] An SNAr reaction between a chloroquinoline intermediate and 4-aminotetrahydropyran is a key step in its synthesis.

Case Study 3: PF-06409577

PF-06409577 is an investigational new drug developed as a direct activator of AMP-activated protein kinase (AMPK) for the potential treatment of diabetic nephropathy.^[7] The 4-aminotetrahydropyran-containing analogue was designed to balance lipophilicity without adding additional hydrogen bond donors, leading to favorable in vitro properties. The synthesis of this class of compounds has been described to involve a Prins cyclization to form the THP ring.^[8]

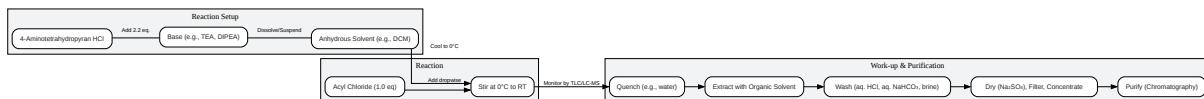
Experimental Protocols

The following protocols are designed to be robust and reproducible, providing a solid foundation for the use of **4-aminotetrahydropyran hydrochloride** in common synthetic transformations.

Protocol 1: General N-Acylation with an Acyl Chloride

This protocol describes a standard procedure for the acylation of 4-aminotetrahydropyran with an acyl chloride to form an amide bond. The use of a non-nucleophilic base is critical to first neutralize the hydrochloride salt and then to scavenge the HCl generated during the reaction.

Diagram of N-Acylation Workflow

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Caption: Workflow for N-acylation of 4-aminotetrahydropyran HCl.

Materials:

- **4-Aminotetrahydropyran hydrochloride (1.0 eq)**
- Acyl chloride (1.0-1.2 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2-2.5 eq)
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

- Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **4-aminotetrahydropyran hydrochloride (1.0 eq)** and suspend it in anhydrous DCM (approx. 0.1-0.2 M).
- Base Addition: Cool the suspension to 0 °C in an ice bath. Add the base (e.g., TEA, 2.2 eq) dropwise with vigorous stirring. Stir the mixture at 0 °C for 15-30 minutes. Causality Note: The first equivalent of base neutralizes the hydrochloride salt to generate the free amine.

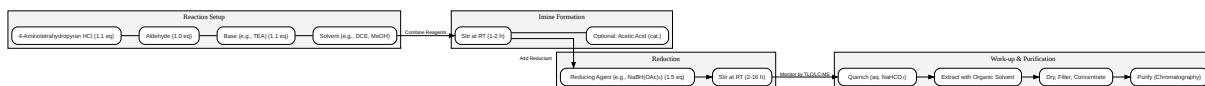
The subsequent equivalent will act as a scavenger for the HCl produced during the acylation reaction.

- **Acylation:** Slowly add the acyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous DCM, to the stirred solution at 0 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M aqueous HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Self-Validating System: The aqueous washes serve to remove excess base, unreacted acyl chloride (hydrolyzed), and salts, ensuring a cleaner crude product for purification.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated tetrahydropyran.

Protocol 2: Reductive Amination with an Aldehyde

This protocol details the reductive amination of 4-aminotetrahydropyran with an aldehyde to form a secondary amine. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a mild reducing agent.

Diagram of Reductive Amination Workflow



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Caption: Workflow for reductive amination with 4-aminotetrahydropyran HCl.

Materials:

- **4-Aminotetrahydropyran hydrochloride (1.1 eq)**
- Aldehyde (1.0 eq)
- Triethylamine (TEA) (1.1 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- 1,2-Dichloroethane (DCE) or Methanol (MeOH)
- Optional: Acetic acid (catalytic amount)
- Standard laboratory glassware, magnetic stirrer

Procedure:

- Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), **4-aminotetrahydropyran hydrochloride** (1.1 eq), and the solvent (e.g., DCE, approx. 0.1-0.2 M).
- Base Addition: Add TEA (1.1 eq) to the mixture to liberate the free amine.
- Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive substrates, a catalytic amount of acetic acid can be added to promote imine formation. Causality Note: The formation of the imine/iminium ion is a crucial prerequisite for the reduction step. Allowing sufficient time for this equilibrium to be established maximizes the yield of the desired secondary amine.
- Reduction: Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise to the reaction mixture. Expertise & Experience: $\text{NaBH}(\text{OAc})_3$ is a mild and selective reducing agent that is particularly well-suited for reductive aminations. It is less water-sensitive than other borohydrides and can be added directly to the imine-containing solution.

- Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
- Work-up: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers.
- Purification: Dry the combined organic layers over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to afford the pure secondary amine.

Conclusion

4-Aminotetrahydropyran hydrochloride is a strategically valuable building block in medicinal chemistry. Its ability to confer favorable physicochemical properties makes it a popular choice for optimizing lead compounds. The protocols provided herein offer a reliable starting point for the synthetic manipulation of this versatile scaffold, enabling researchers to efficiently incorporate it into their drug discovery programs and explore new frontiers in chemical biology.

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